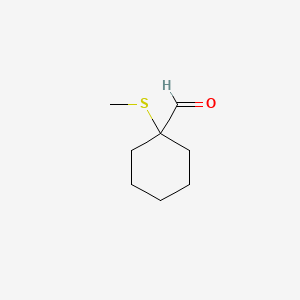
Cyclohexanecarboxaldehyde, 1-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylthio)cyclohexanecarbaldehyde is an organic compound characterized by a cyclohexane ring substituted with a methylthio group and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions: 1-(Methylthio)cyclohexanecarbaldehyde can be synthesized through several methods. One common approach involves the reaction of cyclohexanecarbaldehyde with methylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-(Methylthio)cyclohexanecarbaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction by-products.
化学反応の分析
Types of Reactions: 1-(Methylthio)cyclohexanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: Cyclohexanecarboxylic acid.
Reduction: Cyclohexanemethanol.
Substitution: Various substituted cyclohexanecarbaldehydes depending on the reagent used.
科学的研究の応用
1-(Methylthio)cyclohexanecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism by which 1-(Methylthio)cyclohexanecarbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylthio group may also participate in redox reactions, influencing cellular processes.
類似化合物との比較
Cyclohexanecarbaldehyde: Lacks the methylthio group, resulting in different chemical properties and reactivity.
Cyclohexanemethanol: The aldehyde group is reduced to an alcohol, altering its reactivity and applications.
Cyclohexanecarboxylic acid: The aldehyde group is oxidized to a carboxylic acid, changing its chemical behavior.
Uniqueness: 1-(Methylthio)cyclohexanecarbaldehyde is unique due to the presence of both the methylthio and aldehyde groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
特性
分子式 |
C8H14OS |
|---|---|
分子量 |
158.26 g/mol |
IUPAC名 |
1-methylsulfanylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C8H14OS/c1-10-8(7-9)5-3-2-4-6-8/h7H,2-6H2,1H3 |
InChIキー |
WWQJSZPBYVUFRR-UHFFFAOYSA-N |
正規SMILES |
CSC1(CCCCC1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,4S)-3-oxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B13829467.png)
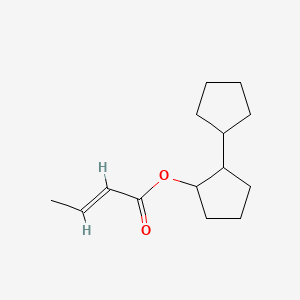
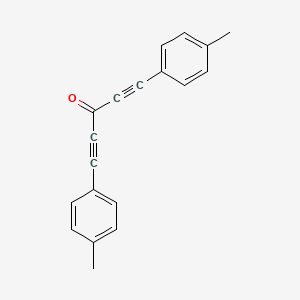
![6-nitro-3-nitroso-6,7,8,9-tetrahydro-1H-benzo[g]indol-2-ol](/img/structure/B13829483.png)
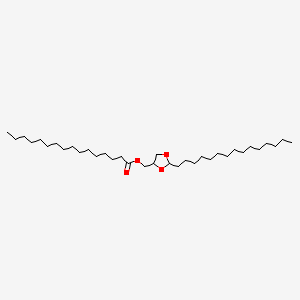
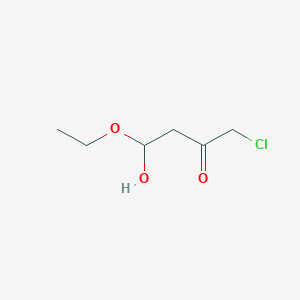
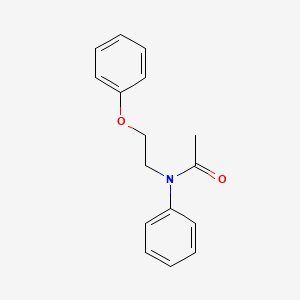
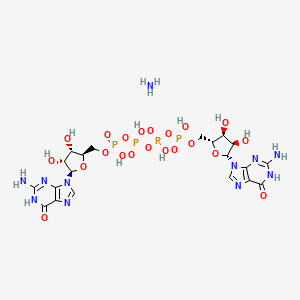

![Bicyclo[2.2.2]oct-5-ene-2-carboxylicacid,ethyl ester](/img/structure/B13829520.png)
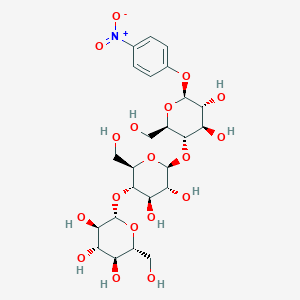
![1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone](/img/structure/B13829534.png)
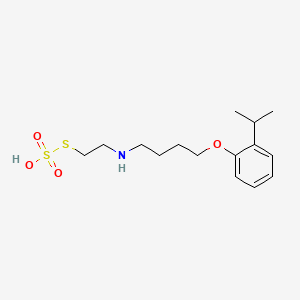
![2,4-Bis[8-hydroxy-1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-yl]squaraine](/img/structure/B13829547.png)
